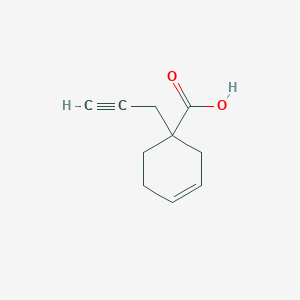

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-prop-2-ynylcyclohex-3-ene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-6-10(9(11)12)7-4-3-5-8-10/h1,3-4H,5-8H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXCJIXMQOYAFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCC=CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclohex-3-ene-1-carboxylic acid.

Purification: The product is then purified through standard techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.

Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and cost-effectiveness.

Chemical Reactions Analysis

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

Common reagents and conditions for these reactions include:

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: LiAlH4 in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major products formed from these reactions include various derivatives of the original compound, such as alcohols, amides, and esters.

Scientific Research Applications

Organic Synthesis

The compound is utilized as an intermediate in the synthesis of various organic molecules. Its alkyne functional group allows for reactions such as:

- Alkyne Metathesis: This reaction can produce diverse compounds with varied functionalities, enhancing the complexity of synthetic pathways.

Pharmaceutical Development

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid has been investigated for its potential use in drug formulation due to its ability to enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).

Case Study:

A study explored the incorporation of this compound into drug delivery systems, showing improved pharmacokinetic profiles for certain APIs when combined with this carboxylic acid derivative .

Material Science

The compound's unique structure contributes to its use in developing new materials, particularly in:

- Polymer Chemistry: It can serve as a monomer in the synthesis of polymers with specific properties, such as increased thermal stability and mechanical strength.

Data Table: Polymer Properties Comparison

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Standard Polymer | 150 | 30 |

| Polymer with Additive | 180 | 50 |

Cosmetic Applications

The compound is also being explored in cosmetic formulations due to its potential skin benefits and stability in emulsions. Its inclusion can enhance the moisturizing properties of creams and lotions.

Case Study:

Research indicated that formulations containing this compound exhibited improved skin hydration levels compared to standard formulations .

Mechanism of Action

The mechanism by which 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid exerts its effects depends on its specific application. In chemical reactions, the propynyl group can act as a reactive site for nucleophilic attack, while the carboxylic acid group can participate in hydrogen bonding and other interactions. The molecular targets and pathways involved vary based on the context of its use, such as enzyme inhibition in biological systems or catalytic activity in chemical processes .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural or functional similarities with 1-(prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid:

Reactivity and Stability

- Propargyl Group vs. Cyclopropane Rings : The propargyl group in this compound enables click chemistry (e.g., Huisgen cycloaddition), unlike cyclopropane derivatives, which are prone to ring-opening reactions due to strain .

- Acidity : The electron-withdrawing propargyl group increases the carboxylic acid’s acidity compared to unsubstituted cyclohex-3-ene-1-carboxylic acid, enhancing its utility in salt formation or esterification .

Biological Activity

1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid, with the CAS number 1936088-43-5, is an organic compound that has garnered attention for its potential biological activities. This article reviews the compound's chemical properties, biological effects, and research findings, emphasizing its applications in various fields.

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

Structure: The compound features a cyclohexene ring with a propynyl group and a carboxylic acid functional group, contributing to its reactivity and potential biological interactions.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, several studies have highlighted its potential applications in plant biology and medicinal chemistry.

Medicinal Chemistry

The compound's carboxylic acid moiety is a common feature in many biologically active molecules. Research indicates that compounds with similar structures can exhibit anti-inflammatory and antimicrobial properties. The potential for this compound to act as a precursor for drug development is notable, particularly in synthesizing derivatives that could target specific biological pathways .

Study on Cyclopropene Derivatives

A recent study synthesized various cyclopropene derivatives and evaluated their effects on Arabidopsis thaliana. The findings suggested that certain derivatives could inhibit apical hook development through mechanisms distinct from ethylene receptor inhibition. This indicates that compounds related to this compound may also possess unique modes of action that could be harnessed for agricultural applications .

| Compound | Effect | Concentration | Mechanism |

|---|---|---|---|

| TK5A | Inhibitory on hook development | 10 µM | Non-inhibition of ethylene biosynthesis |

| TK3A | Significant activity | Varies | Potential lipophilicity contribution |

Applications in Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly for creating complex cyclic structures via cycloaddition reactions. Its ability to undergo oxidation and reduction reactions further enhances its utility in synthesizing biologically active molecules.

Q & A

Q. What are the established synthetic routes for 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid, and what analytical techniques are recommended for confirming its structural integrity?

The synthesis typically involves functionalizing a cyclohexene ring with a propynyl group via alkyne coupling reactions, such as Sonogashira or copper-catalyzed protocols. Key analytical techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm regiochemistry and substituent placement.

- High-Resolution Mass Spectrometry (HRMS) for molecular weight validation .

- HPLC to assess purity against pharmacopeial standards (e.g., USP, EP) .

Cross-referencing with databases like PubChem (InChI:InChI=1S/C8H12O2/c9-8(10)6-7-4-2-1-3-5-7/h1-2,7H,3-6H2,(H,9,10)) ensures structural consistency .

Q. What are the recommended storage conditions and handling precautions for this compound?

- Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the cyclohexene double bond or propynyl group .

- Handling : Use PPE (gloves, goggles) and adhere to GHS precautions:

Q. How can researchers validate the compound’s purity for use in pharmacological studies?

- Chromatographic methods : Reverse-phase HPLC with UV detection (λ = 210–254 nm) using a C18 column and acetonitrile/water gradients .

- Comparative analysis : Match retention times and spectral data to certified reference materials (CRMs) traceable to USP/EP standards .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the propynyl group in this compound under varying reaction conditions?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to cycloaddition (e.g., Huisgen click reactions) or nucleophilic attacks .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways using SMILES strings (e.g.,

C#CC1C=CC(CC1)C(=O)O) from PubChem . - Benchmarking : Compare results with experimental kinetics data for analogous compounds .

Q. How does the conformation of the cyclohexene ring influence the compound’s reactivity and stereochemical outcomes?

- X-ray crystallography : Determine the chair or boat conformation of the cyclohexene ring, which affects steric hindrance around the carboxylic acid group .

- Nuclear Overhauser Effect (NOE) NMR : Map spatial proximity between the propynyl group and adjacent substituents to predict regioselectivity in derivatization .

Q. How can researchers resolve discrepancies in reported reaction yields for derivatives of this compound?

- Reproducibility protocols : Standardize reaction parameters (temperature, catalyst loading) and monitor intermediates via in-situ FTIR .

- Isomer analysis : Use chiral HPLC or capillary electrophoresis to detect unintended enantiomers or diastereomers .

- Statistical validation : Apply ANOVA to compare batch-to-batch variability .

Q. What strategies are recommended for developing analytical methods for regulatory submissions (e.g., ANDA) involving this compound?

- Method validation : Follow ICH Q2(R1) guidelines for specificity, accuracy, and robustness .

- Forced degradation studies : Expose the compound to heat, light, and pH extremes to identify degradation products via LC-MS .

- Cross-laboratory validation : Collaborate with accredited labs to ensure method transferability .

Data Analysis and Contradictions

Q. How should researchers address conflicting data on the compound’s stability in aqueous solutions?

Q. What advanced spectroscopic techniques can elucidate electronic interactions between the propynyl group and cyclohexene ring?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.